Home > Products > Screening Compounds P65298 > CXCR2 antagonist 6
CXCR2 antagonist 6 -

CXCR2 antagonist 6

Catalog Number: EVT-15279040
CAS Number:
Molecular Formula: C17H16F2N4OS
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CXCR2 antagonist 6 is a compound designed to selectively inhibit the chemokine receptor CXCR2, which plays a significant role in various inflammatory processes and diseases. The CXCR2 receptor is a member of the G protein-coupled receptor family and is primarily involved in the recruitment of neutrophils to sites of inflammation. This antagonist has garnered attention for its potential therapeutic applications in conditions such as chronic obstructive pulmonary disease, asthma, and cancer.

Source

The compound's development stems from extensive research into chemokine receptors and their ligands. Notably, CXCR2 antagonists have been synthesized and studied for their pharmacological properties, with several derivatives being evaluated for efficacy and safety in preclinical and clinical settings.

Classification

CXCR2 antagonist 6 falls under the classification of synthetic organic compounds specifically targeting chemokine receptors. It is categorized as a selective antagonist due to its ability to inhibit CXCR2 without significantly affecting other related receptors, such as CXCR1.

Synthesis Analysis

Methods

The synthesis of CXCR2 antagonist 6 typically involves multi-step organic reactions. Key methods include:

  • Chlorination: Utilizing phosphorus oxychloride (POCl3) to introduce chlorine atoms into the molecular structure.
  • Amidation: Coupling reactions with amines to form the final product through the formation of amide bonds.
  • Recrystallization: Purification of the synthesized compound to achieve high purity levels necessary for biological testing.

Technical Details

The synthesis may follow a route similar to that described in recent studies, where starting materials are subjected to sequential reactions involving chlorination, coupling with benzyl amines, and subsequent purification steps to yield the desired antagonist with optimal biological activity.

Molecular Structure Analysis

Structure

CXCR2 antagonist 6 features a complex molecular structure characterized by several functional groups that confer its selective binding properties. The structural formula includes elements such as nitrogen, oxygen, and halogens, which play crucial roles in receptor interactions.

Data

The molecular weight and specific structural data can be derived from analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry. These techniques confirm the integrity and identity of the synthesized compound.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing CXCR2 antagonist 6 primarily include:

  • Chlorination Reactions: Introducing chlorine into specific positions on the aromatic ring enhances binding affinity.
  • Amidation Reactions: Formation of amide bonds with various amines alters the pharmacological profile of the compound.

Technical Details

These reactions are typically carried out under controlled conditions to optimize yield and minimize by-products. The use of solvents like dichloromethane (DCM) or dimethylformamide (DMF) is common in these synthetic pathways.

Mechanism of Action

Process

CXCR2 antagonist 6 functions by binding to the CXCR2 receptor, blocking its interaction with endogenous ligands such as interleukin-8 (IL-8). This inhibition prevents downstream signaling pathways that lead to neutrophil chemotaxis and activation.

Data

Studies have demonstrated that this antagonist effectively reduces IL-8-mediated calcium mobilization in cell lines, indicating its potency in disrupting receptor-ligand interactions. The half-maximal inhibitory concentration (IC50) values are critical for determining its effectiveness in various experimental setups.

Physical and Chemical Properties Analysis

Physical Properties

CXCR2 antagonist 6 is typically characterized by:

  • Appearance: Crystalline solid or powder form.
  • Solubility: Varies depending on the solvent; often assessed in protic solvents during synthesis.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under various pH conditions is crucial for its application in biological systems.
  • Reactivity: The presence of reactive functional groups influences its interaction with biological targets.

Relevant data from studies indicate favorable solubility profiles and stability under physiological conditions, enhancing its potential as a therapeutic agent.

Applications

Scientific Uses

CXCR2 antagonist 6 has promising applications in:

  • Inflammatory Diseases: Its ability to inhibit neutrophil recruitment makes it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease.
  • Cancer Therapy: By modulating immune responses, it may enhance anti-tumor immunity or reduce metastasis associated with inflammatory cytokines.
  • Research Tools: Used in laboratory settings to study chemokine signaling pathways and their implications in various diseases.
Introduction to CXCR2 in Pathophysiology and Therapeutic Targeting

Role of CXCR2 in Neutrophil-Mediated Inflammatory Pathways

CXCR2 binds ELR⁺ CXC chemokines (e.g., CXCL1, CXCL5, CXCL8), driving neutrophil chemotaxis through G-protein signaling. Upon ligand binding, CXCR2 dissociation from Gα subunits activates phospholipase C (PLC) and Ras/MAPK pathways, mobilizing calcium ions and cytoskeletal rearrangements essential for migration [2] [8]. This process involves:

  • Receptor Internalization: Phosphorylation by GPCR kinases recruits β-arrestin1/2, clathrin, and dynamin, leading to CXCR2 endocytosis and signal termination [2].
  • Amplification Loops: Activated neutrophils release IL-1β and CXCL12, stimulating stromal cells to produce additional CXCR2 ligands—a feedforward mechanism exacerbating inflammation in arthritis and sepsis models [2].
  • Regulation by G-CSF: Granulocyte-colony-stimulating factor (G-CSF) suppresses CXCR2-mediated neutrophil mobilization from bone marrow during early inflammation, prioritizing granulopoiesis over acute recruitment [2].

Table 1: Key CXCR2 Ligands and Their Inflammatory Roles

LigandExpression SourcePrimary Function
CXCL8 (IL-8)Macrophages, EndotheliumPotent neutrophil chemoattractant; angiogenesis
CXCL5 (ENA-78)Epithelial cells, Tumor cellsNeutrophil activation; tissue remodeling
CXCL1 (GRO-α)Neutrophils, FibroblastsHematopoietic cell mobilization; wound healing
CXCL6 (GCP-2)Stromal cellsAngiogenesis; neutrophil degranulation

Notably, CXCR2 deficiency impairs neutrophil emigration in sterile peritonitis models, confirming its non-redundant role in innate immunity [7] [8].

CXCR2 Signaling in Tumor Microenvironment and Metastatic Progression

CXCR2 signaling fosters protumorigenic niches by recruiting immunosuppressive myeloid cells and activating stromal fibroblasts. Key mechanisms include:

  • Angiogenesis: Tumor-derived CXCL5/CXCR2 upregulates VEGF and MMP-9, enhancing endothelial proliferation and vascular permeability in pancreatic ductal adenocarcinoma (PDAC) and lung cancer [4] [9].
  • Fibroblast Reprogramming: Oncogenic Kras-driven CXCR2 activation in PDAC shifts cancer-associated fibroblasts (CAFs) from fibrogenic (α-SMA⁺) to secretory (IL-6⁺, CXCL1⁺) phenotypes via NF-κB. Secretory CAFs produce chemokines that further amplify CXCR2 signaling and tumor growth [9].
  • Immune Evasion: CXCR2⁺ myeloid-derived suppressor cells (MDSCs) inhibit CD8⁺ T-cell cytotoxicity and promote regulatory T-cell (Treg) infiltration in melanoma and colorectal cancer [4] [7].

Table 2: CXCR2-Dependent Cellular Players in Tumor Microenvironments

Cell TypeCXCR2-Driven FunctionImpact on Tumor Progression
Tumor-Associated Neutrophils (TANs)NETosis; MMP-9 secretionMetastatic dissemination (e.g., deep vein thrombosis)
Myeloid-Derived Suppressor Cells (MDSCs)Arginase-1/ROS productionT-cell suppression; checkpoint resistance
Secretory CAFsIL-6, CXCL1/2 secretionStromal remodeling; therapy resistance
Endothelial Progenitor CellsVasculogenesisPerfusion of hypoxic tumor regions

CXCR2 expression inversely correlates with survival in gastric and prostate cancers, validating its biomarker potential [4] [7].

Rationale for Targeting CXCR2 in Chronic Inflammatory and Oncological Disorders

The CXCR2 axis bridges inflammation and cancer, making it pharmacologically tractable:

  • Pathway Redundancy Mitigation: Unlike single-chemokine blockers, CXCR2 antagonists (e.g., CXCR2 antagonist 6) inhibit multiple ELR⁺ ligands, overcoming compensatory signaling in diseases like COPD and psoriasis [6] [10].
  • Stromal Reprogramming: In Kras-mutant PDAC, CXCR2 inhibition depletes secretory CAFs, reducing IL-6-driven JAK/STAT3 survival signals and enhancing chemotherapy penetration [9].
  • Immunotherapy Synergy: Preclinical data show CXCR2 blockade (e.g., SX-682) reverses neutrophil-mediated T-cell exclusion in melanoma, improving anti-PD-1 response rates [10].

Properties

Product Name

CXCR2 antagonist 6

IUPAC Name

(2R)-2-[[2-[(2,3-difluorophenyl)methylsulfanyl]pyrido[3,4-d]pyrimidin-4-yl]amino]propan-1-ol

Molecular Formula

C17H16F2N4OS

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C17H16F2N4OS/c1-10(8-24)21-16-12-5-6-20-7-14(12)22-17(23-16)25-9-11-3-2-4-13(18)15(11)19/h2-7,10,24H,8-9H2,1H3,(H,21,22,23)/t10-/m1/s1

InChI Key

HWMPBLQDVHMEKV-SNVBAGLBSA-N

Canonical SMILES

CC(CO)NC1=NC(=NC2=C1C=CN=C2)SCC3=C(C(=CC=C3)F)F

Isomeric SMILES

C[C@H](CO)NC1=NC(=NC2=C1C=CN=C2)SCC3=C(C(=CC=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.